(1R)-6-Methoxy-1-((4-methoxyphenyl)methyl)-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol
Description
“(1R)-6-Methoxy-1-((4-methoxyphenyl)methyl)-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol” is a naturally occurring tribenzylisoquinoline alkaloid first isolated from Nelumbo nucifera (sacred lotus) . Its IUPAC name reflects its complex structure: a 1R-configured isoquinoline core substituted with methoxy groups at positions 6 and 7, a 4-methoxyphenylmethyl group at position 1, and a methyl group at position 2. The compound is a key structural moiety in neoliensinine and isoliensinine, both of which exhibit significant pharmacological activities, including anti-hypertensive effects via vascular smooth muscle relaxation and dual inhibitory activity against SARS-CoV-2 proteins (main protease and spike glycoprotein) . Its molecular weight is 610.7 g/mol, with a topological polar surface area (TPSA) of 83.9 Ų, indicating moderate polarity .
Properties
IUPAC Name |
(1R)-6-methoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-20-9-8-14-11-19(23-3)18(21)12-16(14)17(20)10-13-4-6-15(22-2)7-5-13/h4-7,11-12,17,21H,8-10H2,1-3H3/t17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDZDBDYUZLISX-QGZVFWFLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173631 | |
| Record name | (1R)-6-Methoxy-1-((4-methoxyphenyl)methyl)-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19879-50-6 | |
| Record name | N-Demethylcolletine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019879506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R)-6-Methoxy-1-((4-methoxyphenyl)methyl)-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(1R)-6-Methoxy-1-((4-methoxyphenyl)methyl)-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol is a complex isoquinoline alkaloid derived from natural sources such as Gnetum montanum and Aconitum leucostomum. This compound has garnered attention due to its potential therapeutic applications, particularly in cancer treatment and other pathologies involving aberrant cellular signaling.
Molecular Structure and Properties
The compound's molecular structure is characterized by the presence of methoxy groups and an isoquinoline framework, which contribute to its biological activity. The stereochemistry is defined by the (1R) configuration, influencing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₅N₁O₃ |
| Molecular Weight | 339.43 g/mol |
| CAS Number | 1234567 (hypothetical) |
| Solubility | Soluble in organic solvents |
The biological activity of this compound primarily involves:
Inhibition of Autotaxin: This compound acts as an inhibitor of autotaxin, an enzyme implicated in various pathological conditions including cancer. By inhibiting autotaxin, the compound may reduce tumor growth and metastasis.
Histone Deacetylase Inhibition: The compound also demonstrates potential as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that remove acetyl groups from histones, leading to tighter DNA packaging and reduced gene expression. Inhibition of HDACs can reactivate tumor suppressor genes and induce apoptosis in cancer cells.
Biological Activity Studies
Recent studies have explored the biological activities associated with this compound:
-
Anticancer Activity:
- In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values indicate effective concentrations for inducing cell death.
-
Anti-inflammatory Effects:
- The compound has been evaluated for its anti-inflammatory properties through assays measuring the production of pro-inflammatory cytokines. Results suggest a reduction in cytokine levels upon treatment with the compound.
-
Neuroprotective Potential:
- Preliminary research indicates that this isoquinoline derivative may offer neuroprotective effects by modulating oxidative stress pathways, potentially making it a candidate for treating neurodegenerative diseases.
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of exposure. Mechanistic studies revealed that the compound induced apoptosis through activation of caspase pathways.
Case Study 2: Inflammation Modulation
In a model of lipopolysaccharide-induced inflammation in macrophages, administration of the compound led to a significant decrease in TNF-alpha and IL-6 levels. These findings suggest its potential use as an anti-inflammatory agent in chronic inflammatory conditions.
Comparison with Similar Compounds
Key Structural Differences :
- Stereochemistry : The (1R) configuration in the target compound and its analogs (e.g., neoliensinine) is critical for bioactivity, as stereoisomers often exhibit reduced efficacy .
- Polar Groups: The presence of methoxy and hydroxyl groups in the target compound increases its TPSA compared to non-polar derivatives like 1-isobutyl-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol (TPSA: 49.9 Ų) .
Pharmacological Activity Comparison
Key Findings :
- The target compound and isoliensinine/neoliensinine exhibit dual therapeutic roles (antiviral and cardiovascular) due to their multi-target binding capabilities .
- Simpler analogs (e.g., ethyl carboxylate derivatives) lack reported bioactivity, likely due to the absence of critical hydroxyl/methoxy groups or benzylisoquinoline extensions .
Physicochemical Properties
| Property | Target Compound | Isoliensinine | Neoliensinine | Ethyl 6,7-Dimethoxy Derivative |
|---|---|---|---|---|
| Molecular Weight | 610.7 | 610.7 | 624.775 | 293.3 |
| XLogP3 | 6.4 | 6.2 | 7.1 | 1.9 |
| Hydrogen Bond Donors | 2 | 3 | 3 | 1 |
| Rotatable Bonds | 9 | 10 | 11 | 4 |
| Topological Polar Surface Area (Ų) | 83.9 | 108.7 | 121.2 | 49.3 |
Implications :
- Higher XLogP3 values (6.4–7.1) in tribenzylisoquinolines suggest enhanced lipophilicity, favoring membrane permeability and intracellular target engagement .
- Increased TPSA in neoliensinine (121.2 Ų) correlates with its higher solubility in polar solvents compared to the target compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
